Physical and chemical properties of Boc-L-phenylalanine methyl ester.
Physical and chemical properties of Boc-L-phenylalanine methyl ester.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of N-(tert-butoxycarbonyl)-L-phenylalanine methyl ester (Boc-L-Phe-OMe), a critical building block in peptide synthesis and pharmaceutical development.
Core Properties and Specifications
Boc-L-phenylalanine methyl ester is an N-terminally protected derivative of L-phenylalanine, where the tert-butoxycarbonyl (Boc) group safeguards the amine functionality, and a methyl ester protects the carboxylic acid. This dual protection makes it a versatile reagent for the controlled, stepwise assembly of peptide chains.[1] Its role is crucial for improving the solubility and bioavailability of peptides, which is essential for drug formulation and delivery.[1]
The quantitative properties of Boc-L-phenylalanine methyl ester are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | [2] |
| Synonyms | Boc-Phe-OMe, N-Boc-L-phenylalanine methyl ester, Methyl N-(tert-butoxycarbonyl)-L-phenylalaninate | [1][2][3] |
| CAS Number | 51987-73-6 | [1][3] |
| Molecular Formula | C₁₅H₂₁NO₄ | [1][2][3] |
| Molecular Weight | 279.33 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | [1][3][4] |
| Melting Point | 35-42 °C | [1][5][6] |
| Boiling Point | ~403.7 °C at 760 mmHg (Predicted) | [6][7] |
| Density | ~1.1 g/cm³ (Predicted) | [6] |
| Solubility | Soluble in DMSO, Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF).[3][8] Slightly soluble in water.[3] | |
| Optical Rotation [α]D | -4.0° to -6.0° (c=2 in Methanol) | |
| -26.5° ± 2° (c=1.1% in DMF) | [1] | |
| -25° to -28° (c=1 in CHCl₃) | [3] |
Experimental Protocols
Detailed methodologies for key reactions involving Boc-L-phenylalanine methyl ester are provided below. These protocols are foundational for its application in synthetic chemistry.
The Boc group is acid-labile and is typically removed to allow for peptide bond formation at the N-terminus.
-
Reagents:
-
Boc-L-phenylalanine methyl ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
-
Protocol:
-
Dissolve the Boc-protected compound in anhydrous DCM.
-
Add TFA to a final concentration of 20-50% (v/v).[9]
-
Stir the reaction mixture at room temperature for 30-60 minutes.[9]
-
Monitor the reaction's completion by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
Upon completion, remove the solvent and excess TFA in vacuo.[9]
-
The resulting amine trifluoroacetate salt can often be used directly in the subsequent coupling step after neutralization.[9]
-
Saponification of the methyl ester reveals the free carboxylic acid, enabling coupling reactions at the C-terminus.
-
Reagents:
-
Boc-L-phenylalanine methyl ester
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) / Water or Methanol / Water solvent system
-
1 M Hydrochloric acid (HCl) or Acetic Acid
-
-
Protocol:
-
Dissolve the methyl ester in a mixture of THF and water (e.g., 5:1 ratio).[10]
-
Add a 1 M aqueous solution of LiOH.[10]
-
Stir the reaction mixture at room temperature and monitor for completion by TLC.[10]
-
Once the starting material is consumed, carefully acidify the mixture to a pH of ~5 with 1 M HCl or acetic acid.[10]
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.[10]
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.
-
This protocol outlines the formation of a dipeptide bond after deprotecting the methyl ester.
-
Reagents:
-
Boc-L-phenylalanine (product from Protocol 2)
-
An amino acid methyl ester hydrochloride (e.g., L-Alanine methyl ester hydrochloride)
-
Coupling agents: 1-Hydroxybenzotriazole (HOBt) and N,N'-Dicyclohexylcarbodiimide (DCC) or similar carbodiimide.[9]
-
Base: N,N-Diisopropylethylamine (DIEA)[9]
-
Dichloromethane (DCM), anhydrous
-
-
Protocol:
-
Prepare Free Amine: Dissolve the amino acid methyl ester hydrochloride in anhydrous DCM. Add one equivalent of DIEA and stir for 15-20 minutes at room temperature to generate the free amine.[9]
-
Activate Carboxylic Acid: In a separate flask, dissolve Boc-L-phenylalanine and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.[9]
-
Add DCC (1.1 equivalents) to the cooled carboxylic acid solution and stir for 30 minutes at 0 °C.
-
Coupling: Add the free amine solution from step 1 to the activated carboxylic acid solution. Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.[11] Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.[11]
-
Mandatory Visualizations
The diagram below illustrates the central role of Boc-L-phenylalanine methyl ester and its conversion to reactive intermediates for peptide chain elongation.
Caption: Reactivity pathways of Boc-L-phenylalanine methyl ester.
This workflow visualizes the key steps in synthesizing a dipeptide, for instance, Boc-Phe-Phe-OMe, starting from the protected phenylalanine derivatives.
Caption: Workflow for the synthesis of a dipeptide (Boc-Phe-Phe-OMe).
References
- 1. chemimpex.com [chemimpex.com]
- 2. Boc-L-phenylalanine methyl ester | C15H21NO4 | CID 9882138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Page loading... [wap.guidechem.com]
- 6. chembk.com [chembk.com]
- 7. BOC-PHE-OME | 51987-73-6 [chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
